molecular formula C11H21NO6 B091178 alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- CAS No. 17296-04-7

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-

Cat. No. B091178
CAS RN: 17296-04-7
M. Wt: 263.29 g/mol
InChI Key: NPPARDFVQATQFG-NZFPMDFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- is a chemical compound that is commonly referred to as Me-α-GalNAc. It is a derivative of N-acetylgalactosamine, which is a monosaccharide that is commonly found in the glycoproteins and glycolipids of many organisms. Me-α-GalNAc has been the subject of extensive scientific research due to its potential applications in various fields, including biotechnology, medicine, and materials science.

Mechanism Of Action

Me-α-GalNAc is known to interact with various proteins in the body, including lectins and antibodies. The compound can bind to the carbohydrate-binding sites of these proteins, which can affect their function and activity. Me-α-GalNAc has also been shown to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

Biochemical And Physiological Effects

Me-α-GalNAc has been shown to have various biochemical and physiological effects in the body. The compound has been shown to affect the activity of various enzymes and proteins, which can have downstream effects on various cellular processes. Me-α-GalNAc has also been shown to affect the immune system, by modulating the activity of immune cells and affecting the production of antibodies.

Advantages And Limitations For Lab Experiments

Me-α-GalNAc has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a variety of methods. Me-α-GalNAc is also stable and can be stored for long periods of time. However, there are also some limitations to using Me-α-GalNAc in lab experiments. The compound can be difficult to purify, and its interactions with proteins can be complex and difficult to study.

Future Directions

There are several future directions for research involving Me-α-GalNAc. One area of research is the development of new methods for synthesizing the compound, which could improve its availability and purity. Another area of research is the investigation of the compound's potential applications in medicine, particularly in the development of new therapies for cancer and viral infections. Additionally, research is needed to better understand the complex interactions between Me-α-GalNAc and proteins in the body, which could lead to the development of new drugs and therapeutic agents.

Synthesis Methods

Me-α-GalNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic methods involve the use of enzymes to catalyze the synthesis of the compound. One of the most commonly used methods for synthesizing Me-α-GalNAc is the chemical synthesis method, which involves the use of protected N-acetylgalactosamine and methyl α-D-galactopyranoside as starting materials.

Scientific Research Applications

Me-α-GalNAc has been widely studied for its potential applications in various scientific fields. In biotechnology, Me-α-GalNAc has been used as a substrate for the synthesis of glycopeptides and glycoproteins. In medicine, Me-α-GalNAc has been investigated for its potential use in the treatment of various diseases, including cancer and viral infections. In materials science, Me-α-GalNAc has been used as a building block for the synthesis of functional materials, such as hydrogels and nanoparticles.

properties

CAS RN

17296-04-7

Product Name

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-2,4-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C11H21NO6/c1-6(13)12-8-10(16-3)9(14)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9+,10-,11+/m1/s1

InChI Key

NPPARDFVQATQFG-NZFPMDFQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)OC

SMILES

CC(=O)NC1C(C(C(OC1OC)COC)O)OC

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC)O)OC

synonyms

Methyl 2-(acetylamino)-2-deoxy-3-O,6-O-dimethyl-α-D-galactopyranoside

Origin of Product

United States

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